Technical Monograph: Characterization and Utility of 4-Fluoro-4'-methoxybiphenyl
Technical Monograph: Characterization and Utility of 4-Fluoro-4'-methoxybiphenyl
[1]
Executive Summary
4-Fluoro-4'-methoxybiphenyl is a symmetrically disubstituted biaryl motif essential to materials science and medicinal chemistry.[1] Distinguished by its electronic push-pull character—arising from the electron-donating methoxy group and the electron-withdrawing fluorine atom—this compound serves as a critical mesogenic core in liquid crystal (LC) formulations and a privileged scaffold in drug discovery.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support researchers in high-precision applications.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental values and high-confidence predictive models. Researchers should note the distinct melting point range, which serves as a primary purity indicator during synthesis.[1]
Table 1: Physicochemical Specifications
| Property | Value | Method/Source |
| CAS Number | 450-39-5 | Chemical Abstract Service |
| IUPAC Name | 4-Fluoro-4'-methoxy-1,1'-biphenyl | Nomenclature |
| Molecular Formula | C₁₃H₁₁FO | Stoichiometry |
| Molecular Weight | 202.22 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 87.0 – 90.0 °C | Experimental (DSC/Capillary) |
| Boiling Point | ~298 °C (Predicted) | 760 mmHg |
| Density | ~1.105 g/cm³ | Predicted |
| Solubility | Soluble in DCM, Toluene, Acetone, THF.Insoluble in Water.[1][2] | Experimental Observation |
| LogP | ~3.6 | Hydrophobicity Index |
Technical Note: The melting point is sharp (typically < 2°C range) for high-purity samples (>99%). Broadening of this range often indicates homocoupling byproducts (e.g., 4,4'-dimethoxybiphenyl) remaining from the Suzuki reaction.[1]
Structural Characterization (Spectroscopy)[1]
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The fluorine atom introduces characteristic splitting patterns in the proton spectrum due to heteronuclear coupling (
Proton NMR ( H NMR, 300 MHz, CDCl )[1][9]
-
3.84 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH
) group.[1] -
6.96 ppm (d,
Hz, 2H): Aromatic protons ortho to the methoxy group.[1][3] - 7.10 ppm (t/m, 2H): Aromatic protons ortho to the fluorine.[1] The triplet-like appearance is due to coupling with both the adjacent proton and the fluorine nucleus.[1]
- 7.43 – 7.54 ppm (m, 4H): Overlapping signals from the remaining biphenyl protons (meta to substituents).[1]
Carbon NMR ( C NMR, 75 MHz, CDCl )
- 55.3 ppm: Methoxy carbon.[1]
-
162.0 ppm (d,
Hz): Carbon directly bonded to Fluorine (large doublet splitting).[1] - 159.0 ppm: Carbon bonded to Methoxy.[1]
Fluorine NMR ( F NMR)
-
-117.0 ppm: Single peak (referenced to CFCl
).[1]
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 4-Fluoro-4'-methoxybiphenyl is the palladium-catalyzed cross-coupling of 4-bromoanisole and 4-fluorophenylboronic acid.[1] This method avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.[1]
Experimental Workflow
Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid
Reagents:
-
4-Bromoanisole (1.0 equiv)[1]
-
4-Fluorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh
) (3-5 mol%)[1] -
Base: K
CO (2.0 equiv)[1] -
Solvent: Toluene : Water (4:1 ratio) or Dioxane : Water[1]
Step-by-Step Procedure:
-
Degassing: Charge a round-bottom flask with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).[1]
-
Addition: Add 4-Bromoanisole, Boronic acid, and Base under positive inert gas pressure.
-
Catalyst Charge: Add Pd(PPh
) last. The solution should turn yellow/orange.[1] -
Reflux: Heat the mixture to 90°C (or mild reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Ethyl Acetate (
).[1] -
Purification: Dry organic layers over MgSO
, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane 5% EtOAc/Hexane).[1]
Visualization: Reaction Mechanism & Workflow
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilized for synthesis. Note the regeneration of Pd(0), making the process catalytic.
Applications in Advanced Materials & Pharma
Liquid Crystal (LC) Engineering
4-Fluoro-4'-methoxybiphenyl serves as a "mesogenic core."[1] In LC displays (LCDs), the molecule's rod-like shape allows it to align with electric fields.[1]
-
Fluorine Effect: The lateral or terminal fluorine atom introduces a strong dipole moment without significantly increasing viscosity (unlike cyano groups).[1] This lowers the threshold voltage (
) required to switch the pixel.[1] -
Dielectric Anisotropy (
): The F-atom creates moderate positive dielectric anisotropy, essential for Active Matrix (TFT) displays where high resistivity (holding ratio) is required.[1]
Medicinal Chemistry (Bioisosterism)
In drug design, the biphenyl scaffold is a privileged structure.[1]
-
Metabolic Stability: The C-F bond is metabolically robust.[1] Replacing a C-H with C-F at the para-position blocks metabolic oxidation (P450 metabolism), extending the drug's half-life (
).[1] -
Lipophilicity: The fluorine atom increases logP, enhancing membrane permeability compared to the non-fluorinated parent.[1]
Visualization: Structure-Property Logic[1]
Figure 2: Functional decomposition of the molecule showing how specific substituents drive utility in distinct industries.[1]
Safety & Handling (GHS Classification)
While not highly toxic, standard laboratory safety protocols for organic synthesis intermediates apply.[1]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl.[1] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).
-
Kirsch, P. (2013). Fluorine in Liquid Crystal Design for Active Matrix Displays.[1] In: Modern Fluoroorganic Chemistry.[1] Wiley-VCH.[1] (Source for LC properties).
- BenchChem.Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.
